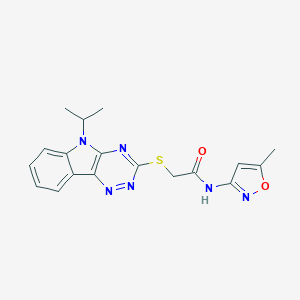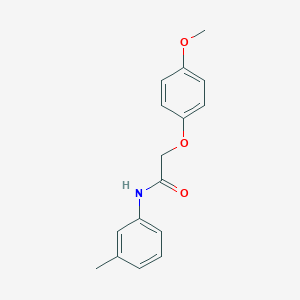![molecular formula C13H11BrN2O3 B240946 (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile, also known as BOIA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BOIA is a heterocyclic compound that contains both an indole and spirocyclic moiety, making it a unique and promising molecule for various research purposes.
Mechanism Of Action
The mechanism of action of (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical And Physiological Effects
(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory disease. (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has also been shown to have anti-viral activity against several viruses, including the influenza virus and HIV.
Advantages And Limitations For Lab Experiments
One advantage of using (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile in scientific research is its unique structure, which makes it a promising molecule for various applications. (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, one limitation of using (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile. One area of interest is its potential use as a fluorescent probe for imaging applications. (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has also shown promise as a potential anti-cancer agent, and further research in this area may lead to the development of new cancer therapies. Additionally, the mechanism of action of (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is not fully understood, and further research is needed to fully elucidate its biological activity.
Synthesis Methods
The synthesis of (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile involves the reaction of 2-oxindole with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with acetonitrile, resulting in the formation of (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile in good yields.
Scientific Research Applications
(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. (5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
Product Name |
(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile |
|---|---|
Molecular Formula |
C13H11BrN2O3 |
Molecular Weight |
323.14 g/mol |
IUPAC Name |
2-(5//'-bromo-2//'-oxospiro[1,3-dioxane-2,3//'-indole]-1//'-yl)acetonitrile |
InChI |
InChI=1S/C13H11BrN2O3/c14-9-2-3-11-10(8-9)13(18-6-1-7-19-13)12(17)16(11)5-4-15/h2-3,8H,1,5-7H2 |
InChI Key |
LRFIVBYMUXXOMI-UHFFFAOYSA-N |
SMILES |
C1COC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#N)OC1 |
Canonical SMILES |
C1COC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#N)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)



![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)



![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
